molecular formula C24H30N2O3 B6325254 tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate CAS No. 1263268-96-7

tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate

Cat. No. B6325254
CAS RN: 1263268-96-7
M. Wt: 394.5 g/mol
InChI Key: HWJQWIACRRTINV-UHFFFAOYSA-N
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Description

Tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (TBBC) is an organic compound that has been used in a variety of scientific research applications. TBBC is a member of the benzhydryloxadiazaspiro[3.5]nonane family of compounds and is known for its stability and low toxicity. TBBC has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other organic compounds, and as a building block for the synthesis of more complex molecules. tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate has also been studied for its potential applications in biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate is not fully understood. However, it is believed to act as a proton donor in the presence of a suitable base. This allows it to act as a catalyst in the synthesis of other organic compounds. It is also believed to be involved in the formation of hydrogen bonds between molecules, which can lead to the formation of more complex molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate are not well understood. However, it is believed to have some effects on the body's metabolism. It has been shown to increase the activity of certain enzymes, which can lead to increased metabolic rates. It has also been shown to have some effects on the immune system, although the exact mechanism is not well understood.

Advantages and Limitations for Lab Experiments

Tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate has several advantages for use in laboratory experiments. It is a stable compound, with a low toxicity. It is also relatively easy to synthesize, and can be used in a variety of reactions. However, tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate is a relatively expensive compound, and its effects on the body are not fully understood. Therefore, it should be used with caution in laboratory experiments.

Future Directions

There are several potential future directions for research on tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate. These include further investigation into its mechanism of action, its effects on the body's metabolism, and its potential applications in biochemistry and pharmacology. Additionally, further research could be conducted into the synthesis of tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate, in order to optimize the yield and reduce the cost. Finally, further research could be conducted into the safety and toxicity of tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate, in order to ensure its safe use in laboratory experiments.

Synthesis Methods

Tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate can be synthesized using a variety of methods. The most common method involves the reaction of tert-butylbenzhydryl chloride with potassium carbonate in dichloromethane. This reaction produces the desired product in a high yield. Other methods of synthesis include the use of Grignard reagents, alkylation, and other organic reactions.

properties

IUPAC Name

tert-butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-23(2,3)29-22(27)25-14-15-28-24(16-25)17-26(18-24)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,21H,14-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJQWIACRRTINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate

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